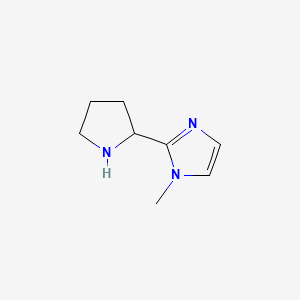

1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3 |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-methyl-2-pyrrolidin-2-ylimidazole |

InChI |

InChI=1S/C8H13N3/c1-11-6-5-10-8(11)7-3-2-4-9-7/h5-7,9H,2-4H2,1H3 |

InChI Key |

JKAHTWBETQEAAS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CN=C1C2CCCN2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Methyl 2 Pyrrolidin 2 Yl 1h Imidazole and Its Analogues

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The imidazole ring is a ubiquitous scaffold in biologically active molecules. nih.gov Its synthesis and functionalization have been the subject of extensive research, leading to a variety of robust methods for its construction and derivatization. nih.govbaranlab.org

N-Alkylation and N-Substitution Approaches on the Imidazole Core

The introduction of a methyl group at the N-1 position of the imidazole ring is a critical step in the synthesis of the target molecule. N-alkylation of imidazoles is a common transformation that can be achieved under various conditions. researchgate.netnih.gov Standard methods often involve the deprotonation of the imidazole NH with a base, followed by reaction with an alkylating agent like methyl iodide or dimethyl sulfate. researchgate.net The choice of base and solvent can influence the regioselectivity of alkylation, particularly in asymmetrically substituted imidazoles. beilstein-journals.org For instance, using sodium hydride in a solvent like DMF or THF followed by the addition of an alkyl halide is a frequently employed strategy. researchgate.net

| Alkylation Method | Reagents | Typical Conditions | Notes |

| Direct Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃, NaH) | Acetone or DMF, RT to reflux | A common and straightforward method. researchgate.net |

| Finkelstein Alkylation | Alkylating agent, Na₂CO₃, NaI | Acetonitrile, reflux | In situ generation of a more reactive alkyl iodide can improve yields. researchgate.net |

| Using Dimethyl Sulfate | (CH₃)₂SO₄, Base (e.g., K₂CO₃, Triethylamine) | Acetone | A potent methylating agent. researchgate.net |

C-2 Substitution and Derivatization Routes

The C-2 position of the imidazole ring is susceptible to nucleophilic substitution, making it a key site for introducing the pyrrolidine (B122466) moiety. nih.gov Direct C-H functionalization at the C-2 position has emerged as a powerful tool. nih.govacs.org Palladium-catalyzed cross-coupling reactions, for example, allow for the formation of C-C bonds at this position. nih.govacs.org An alternative approach involves the use of imidazole N-oxides, which can facilitate nucleophilic substitution at the C-2 position. beilstein-journals.org

For the synthesis of 2-(pyrrolidin-2-yl)-1H-imidazole derivatives, a key intermediate in the synthesis of the hepatitis C drug Elbasvir, (S)-tert-butyl 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is synthesized via the condensation of an aldehyde derived from (S)-prolinol with glyoxal (B1671930) in the presence of ammonia (B1221849). mdpi.comnih.gov This demonstrates the feasibility of constructing the 2-substituted imidazole ring from a pyrrolidine-derived precursor.

Another versatile method for C-2 functionalization is the van Leusen imidazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) and an imine to construct the imidazole ring. numberanalytics.comscispace.com This reaction allows for the direct incorporation of substituents at various positions of the imidazole core.

| C-2 Functionalization Strategy | Key Reagents/Catalysts | Description | | :--- | :--- | :--- | :--- | | Palladium-Catalyzed C-H Functionalization | Palladium catalyst, Isocyanide | Constructs C-C bonds at the C-2 position. nih.govacs.org | | Condensation from Precursors | Pyrrolidine-derived aldehyde, Glyoxal, Ammonia | Builds the imidazole ring onto a pre-existing pyrrolidine scaffold. mdpi.comnih.gov | | van Leusen Imidazole Synthesis | Tosylmethyl isocyanide (TosMIC), Imine | A three-component reaction to form the imidazole ring. numberanalytics.comscispace.com | | Imidazole N-Oxide Chemistry | Imidazole N-oxide, Nucleophile | Activation of the C-2 position for nucleophilic attack. beilstein-journals.org |

Multi-component Reaction Pathways for Imidazole Scaffold Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing highly substituted imidazoles in a single step. isca.mebohrium.comscirp.org The Debus-Radziszewski synthesis, a classic MCR, involves the reaction of a dicarbonyl compound, an aldehyde, and ammonia to form a trisubstituted imidazole. numberanalytics.comscispace.com Modern variations of this and other MCRs utilize a range of catalysts and starting materials to afford diverse imidazole derivatives. isca.mescirp.org For instance, a one-pot condensation of benzil, a substituted aldehyde, ammonium (B1175870) acetate (B1210297), and an aniline (B41778) in the presence of p-toluenesulfonic acid (PTSA) can yield highly substituted imidazoles. isca.me These MCR strategies could potentially be adapted to incorporate a pyrrolidine-containing starting material to directly synthesize the desired scaffold.

| Multi-component Reaction | Components | Catalyst/Conditions | Product Type |

| Debus-Radziszewski Synthesis | Dicarbonyl, Aldehyde, Ammonia | Heat | Trisubstituted Imidazoles numberanalytics.com |

| PTSA-Catalyzed Condensation | Benzil, Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA), Ethanol | Tri- or Tetrasubstituted Imidazoles isca.me |

| Bismuth(III) Triflate Catalyzed Synthesis | Aldehyde, Benzil, Ammonium Acetate | Bi(OTf)₃, CH₃CN | 2,4,5-Trisubstituted Imidazoles scirp.org |

| Phospha-münchnone Cycloaddition | Imine, Acid chloride, N-nosyl imine | PPh(catechyl) | Substituted and Fused-Ring Imidazoles acs.org |

Pyrrolidine Moiety Construction and Stereochemical Control

The pyrrolidine ring is a prevalent structural motif in natural products and pharmaceuticals. nih.gov The stereochemistry of the pyrrolidin-2-yl substituent is crucial for the biological activity of many compounds, necessitating the use of asymmetric synthetic methods. nih.govnih.gov

Chiral Synthesis and Asymmetric Methodologies for Pyrrolidine Ring Formation

The synthesis of enantiomerically pure pyrrolidines can be approached in two main ways: by utilizing a chiral starting material (the chiral pool approach) or by employing asymmetric catalysis. mdpi.comnih.gov Proline and 4-hydroxyproline (B1632879) are common chiral pool starting materials that provide a pre-existing, optically pure pyrrolidine ring that can be further functionalized. mdpi.comresearchgate.net

Catalytic asymmetric methods for pyrrolidine synthesis are highly versatile. whiterose.ac.uk The asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful strategy for constructing substituted pyrrolidines with high stereocontrol, potentially creating up to four new stereocenters in a single step. acs.orgrsc.orgmappingignorance.org

| Asymmetric Synthesis Approach | Description | Key Features |

| Chiral Pool Synthesis | Utilizes naturally occurring chiral molecules like proline as starting materials. mdpi.comresearchgate.net | Provides access to optically pure products but may limit structural diversity. mdpi.com |

| Asymmetric 1,3-Dipolar Cycloaddition | Reaction of azomethine ylides with alkenes catalyzed by a chiral catalyst. acs.orgrsc.orgmappingignorance.org | Highly stereo- and regioselective, capable of generating multiple stereocenters. mappingignorance.org |

| Catalytic Asymmetric C–H Insertion | Rhodium(II)-catalyzed insertion of carbenes into C-H bonds of a pyrrolidine precursor. nih.gov | Allows for direct functionalization of the pyrrolidine ring with high enantio- and diastereocontrol. nih.gov |

| Intramolecular aza-Michael Cyclization | Enantioselective cyclization of an amine onto an activated alkene, often catalyzed by a chiral phosphoric acid. whiterose.ac.uk | Forms the pyrrolidine ring with high enantiomeric excesses. whiterose.ac.uk |

Enantioselective Approaches to Pyrrolidin-2-yl Stereocenters

For the creation of the stereocenter at the C-2 position of the pyrrolidine ring, several enantioselective methods have been developed. A prominent strategy is the asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as sec-butyllithium (B1581126) in the presence of a chiral diamine like (-)-sparteine, followed by trapping with an electrophile. nih.govwhiterose.ac.ukacs.org This method generates an enantioenriched organolithium species that can then be used in subsequent coupling reactions. rsc.orgnih.govacs.org

Dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine offers another powerful approach. rsc.org In this process, a racemic organolithium intermediate undergoes rapid enantiomerization in the presence of a chiral ligand, allowing for the selective reaction of one enantiomer to yield a highly enantioenriched product. rsc.orgnih.gov

| Enantioselective Method | Key Reagents/Conditions | Enantioselectivity (er) |

| Asymmetric Deprotonation | s-BuLi/(-)-sparteine, N-Boc-pyrrolidine | Up to 95:5 acs.org |

| Palladium-Catalyzed α-Arylation | N-Boc-pyrrolidine, Pd catalyst, chiral ligand | ≥96:4 nih.gov |

| Dynamic Kinetic Resolution | N-Boc-2-lithiopyrrolidine, chiral diamine ligand | High levels of enantioselectivity rsc.org |

Coupling Reactions and Linkage Formation between Imidazole and Pyrrolidine Rings

The creation of the bond between the 1-methyl-1H-imidazole and the pyrrolidine moieties is the cornerstone of the synthesis. Modern approaches to this challenge can be broadly categorized into direct bond formation at the imidazole C-2 position and methods that utilize a chemical linker to bridge the two heterocyclic systems.

Strategies for Direct C-C Bond Formation at the Imidazole C-2 Position

Directly forming a carbon-carbon bond at the C-2 position of the imidazole ring is an atom-economical approach to synthesizing the target compound. This position is naturally acidic, but its direct functionalization often requires specific activation. Transition metal-catalyzed cross-coupling and C-H activation reactions have emerged as powerful tools for this purpose.

Rhodium and Nickel-based catalysts have been successfully employed for the direct C-H functionalization of nitrogen heterocycles. nih.govtuwien.at These methods involve the activation of the C-2 C-H bond of a 1-methyl-1H-imidazole precursor, followed by coupling with a suitable pyrrolidine-based electrophile. For instance, Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been developed using phenol (B47542) derivatives or chloroarenes as coupling partners, highlighting the potential for such systems. nih.gov The key to success in these reactions often lies in the choice of ligand and the use of specific solvents, such as tertiary alcohols, which can facilitate the catalytic cycle. nih.gov

Another prominent strategy is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed method can effectively couple alkyl boronates or boronic acids with appropriate imidazole electrophiles. nih.govrsc.org In a synthetic route toward 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole, a protected 2-pyrrolidinylboronic acid derivative could be coupled with 2-bromo-1-methyl-1H-imidazole. The efficiency of these reactions is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.

Table 1: Comparison of Catalytic Systems for Direct C-2 Functionalization of Imidazoles

| Catalytic System | Coupling Partner Example | Key Features & Conditions | Relevant Citations |

| Ni(OTf)₂ / dcype | Phenol derivatives, Chloroarenes | Utilizes a tertiary alcohol as solvent; effective for C-H arylation. | nih.gov |

| RhCl(PCy₃)₂ | Alkenyl groups | Involves substrate-derived N-heterocyclic carbene (NHC) intermediate; can be expedited by microwave heating. | nih.gov |

| Pd(OAc)₂ / NHC Ligand | Alkylboronic acids | Efficient for Suzuki-Miyaura coupling with saturated alkyl groups; reactions often proceed at room temperature. | nih.govrsc.org |

Linker-Mediated Coupling Methods (e.g., methylene (B1212753) bridge)

An alternative to direct C-C bond formation is the use of a linker, such as a methylene (-CH₂) group, to connect the imidazole and pyrrolidine rings. This approach often involves multi-step sequences but can be highly robust and versatile. A common strategy involves the synthesis of a reactive intermediate, such as 1-(2-chloroethyl)-2-methyl-5-nitro-1H-imidazole, which can then undergo nucleophilic substitution with a suitable amine, such as a pyrrolidine derivative. nih.gov

Another example involves coupling a pre-functionalized benzimidazole, like 2-chloromethyl benzimidazole, with a nucleophilic partner. semanticscholar.org Adapting this to the target molecule, one could envision a pathway starting with the synthesis of 2-(chloromethyl)-1-methyl-1H-imidazole. This electrophilic intermediate could then react with a protected pyrrolidine nucleophile, for example, the lithium salt of N-Boc-pyrrolidine, to form the desired methylene-bridged analogue. The final product is then achieved after deprotection. These methods offer flexibility in that the nature and length of the linker can be readily modified.

Scalable Synthesis and Process Optimization for Academic and Research Production

Transitioning a synthetic route from a small-scale laboratory procedure to a larger, more optimized process suitable for academic and research production requires careful consideration of several factors. The goal is to improve yield, reduce costs, and ensure reproducibility without the stringent requirements of commercial manufacturing. A key tool in this endeavor is the use of statistical methods like Design of Experiments (DOE). derpharmachemica.com

For the synthesis of imidazole derivatives, DOE can be used to screen and optimize critical process parameters (CPPs) such as reaction temperature, concentration of reactants, and catalyst loading. derpharmachemica.com One study on imidazole ring formation successfully used a central composite design to improve the reaction yield from 35% to 87% by identifying the optimal quantities of ammonium acetate and the ideal reaction temperature. derpharmachemica.com This systematic approach avoids the time-consuming and often inefficient one-factor-at-a-time (OFAT) optimization method.

For a molecule like this compound, process optimization would focus on the key coupling step. Factors to investigate would include:

Catalyst Selection and Loading: Identifying the most cost-effective and efficient catalyst and using the minimum amount necessary to achieve full conversion.

Solvent Choice: Selecting a solvent that not only facilitates the reaction but is also easily removed and recycled.

Reaction Time and Temperature: Minimizing both to reduce energy consumption and prevent the formation of byproducts.

Purification Method: Developing a scalable purification strategy, such as crystallization or selective extraction, to replace laborious column chromatography where possible.

By systematically refining these parameters, a robust and efficient process can be established to reliably produce the quantities of the compound needed for further research.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of heterocyclic compounds is of growing importance. frontiersin.org These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. numberanalytics.com Several green strategies are applicable to the synthesis of imidazoles and their analogues.

Solvent-Free and Microwave-Assisted Reactions: One of the most effective green strategies is the elimination of volatile organic solvents. Solvent-free, or solid-support, reactions for imidazole synthesis have been developed, often in combination with microwave irradiation. researchgate.netasianpubs.orgresearchgate.netias.ac.in Microwave-assisted synthesis offers significant advantages over conventional heating, including drastic reductions in reaction times (from hours to minutes), improved yields, and cleaner reaction profiles. niscpr.res.inderpharmachemica.comrsc.org For example, the one-pot, three-component synthesis of substituted imidazoles can be performed efficiently under solvent-free conditions on a solid support like acidic alumina, activated by microwaves. researchgate.net

Catalysis and Atom Economy: The use of reusable heterogeneous catalysts is another cornerstone of green chemistry. ias.ac.in Catalysts such as antimony trichloride (B1173362) absorbed on silica (B1680970) gel have been shown to efficiently catalyze the multi-component synthesis of tetrasubstituted imidazoles under solvent-free conditions and can be recovered and reused. ias.ac.in Furthermore, designing syntheses with high atom economy, such as multi-component reactions (MCRs), is inherently greener as it incorporates a majority of the atoms from the reactants into the final product, generating less waste. niscpr.res.in

Table 2: Application of Green Chemistry Principles to Imidazole Synthesis

| Green Chemistry Principle | Application in Imidazole Synthesis | Benefits | Relevant Citations |

| Prevention | One-pot, multi-component reactions to reduce intermediate isolation steps. | Less waste, fewer purification steps, time and resource savings. | asianpubs.orgniscpr.res.in |

| Safer Solvents & Auxiliaries | Solvent-free reactions or use of greener solvents like water or ionic liquids. | Reduced environmental pollution and worker exposure to hazardous chemicals. | researchgate.netresearchgate.netmdpi.com |

| Design for Energy Efficiency | Microwave-assisted synthesis. | Dramatically reduced reaction times and lower energy consumption. | derpharmachemica.comnih.govacs.orguobasrah.edu.iq |

| Catalysis | Use of reusable heterogeneous catalysts. | Catalyst can be recovered and reused, reducing cost and metal waste. | ias.ac.in |

By incorporating these advanced methodologies, the synthesis of this compound and its analogues can be achieved with high efficiency, scalability for research needs, and a commitment to environmentally responsible chemical practices.

Mechanistic Investigations and Reactivity Studies of 1 Methyl 2 Pyrrolidin 2 Yl 1h Imidazole

Electrophilic Substitution Pathways on the Imidazole (B134444) Core

The imidazole ring is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution. nih.gov In the case of 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole, the substitution pattern on the imidazole core is influenced by the existing substituents. The imidazole ring generally undergoes electrophilic attack at the C-4 or C-5 positions. globalresearchonline.net The presence of the 1-methyl group and the 2-pyrrolidinyl group directs incoming electrophiles. The C-2 position is generally less favored for electrophilic attack in imidazoles. globalresearchonline.net

The reactivity of the imidazole core towards electrophiles is greater than that of similar heterocycles like pyrazole (B372694) or thiazole. globalresearchonline.net The pyrrolidin-2-yl substituent, being an alkyl group, is generally considered to be electron-donating, which would further activate the imidazole ring towards electrophilic substitution. The precise regioselectivity of such reactions would likely be a mixture of substitution at the C-4 and C-5 positions, with the specific outcome depending on the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Substitution on the Imidazole Core

| Position | Predicted Reactivity | Rationale |

| C-4 | High | Electron-rich position, activated by the pyrrolidinyl group. |

| C-5 | High | Electron-rich position, activated by the pyrrolidinyl group. |

| C-2 | Low | Generally less favored for electrophilic attack in imidazoles. globalresearchonline.net |

Nucleophilic Substitution Reactions and Their Activation Requirements

Nucleophilic substitution reactions on the imidazole ring are generally uncommon unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.netresearchgate.net In this compound, both the methyl and pyrrolidinyl groups are electron-donating. Therefore, the imidazole core is not predisposed to direct nucleophilic attack.

For nucleophilic substitution to occur, activation of the imidazole ring would be necessary. This could potentially be achieved by introducing a strong electron-withdrawing group onto the ring through a prior electrophilic substitution reaction. Alternatively, conversion of a hydroxyl group (introduced at a ring carbon) to a better leaving group could facilitate nucleophilic displacement. Without such activation, the electron-rich nature of the imidazole ring repels nucleophiles.

Intramolecular Cyclization and Rearrangement Mechanisms (e.g., iminium ion intermediates)

The structure of this compound, with its proximal imidazole and pyrrolidine (B122466) rings, presents opportunities for intramolecular reactions. Under acidic conditions, the pyrrolidine nitrogen can be protonated, and subsequent transformations could lead to the formation of iminium ion intermediates. mdpi.com These reactive intermediates can then be trapped by nucleophiles.

For example, if a suitable functional group were present on the imidazole ring or its methyl group, intramolecular cyclization could occur. The formation of an iminium ion within the pyrrolidine ring could be followed by an intramolecular attack from a nucleophilic position on the imidazole ring, leading to the formation of a new fused ring system. The feasibility of such cyclizations would depend on the ring size of the resulting product and the geometric constraints of the transition state. researchgate.net

Tautomerism and Aromaticity Effects on Reactivity

For non-symmetrically substituted imidazoles, tautomerism is an important consideration. nih.gov However, in this compound, the nitrogen at the 1-position is methylated, which prevents the common proton tautomerism between N-1 and N-3. Therefore, this specific compound does not exhibit annular tautomerism.

The imidazole ring is aromatic, possessing a sextet of π-electrons, which contributes significantly to its stability and influences its reactivity. nih.gov This aromaticity is the driving force behind its tendency to undergo substitution reactions rather than addition reactions. The stability conferred by aromaticity means that reactions that disrupt this system are generally disfavored unless the aromaticity can be restored in a subsequent step. The aromatic nature of the imidazole ring also influences the electronic properties of its substituents.

Reaction Kinetics and Thermodynamic Characterization of Transformation Pathways

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the thermodynamics and kinetics of reaction pathways. nih.gov These methods can be used to calculate the activation energies of potential reactions, as well as the relative thermodynamic stabilities of reactants, intermediates, and products.

For instance, the kinetics of electrophilic substitution on the imidazole core could be modeled to predict the rate-determining step and the factors influencing the reaction rate. Similarly, the thermodynamics of potential intramolecular cyclizations could be evaluated to determine the feasibility of such transformations. Experimental techniques, such as calorimetry, can be used to measure the enthalpy of reactions, providing valuable thermodynamic data. mdpi.com

Table 2: Hypothetical Thermodynamic Data for a Transformation Pathway

| Reaction Step | ΔG (kcal/mol) | ΔH (kcal/mol) | ΔS (cal/mol·K) |

| Reactant → Transition State 1 | +25 | +20 | -16.8 |

| Transition State 1 → Intermediate | -15 | -12 | +10.1 |

| Intermediate → Transition State 2 | +10 | +8 | -6.7 |

| Transition State 2 → Product | -30 | -28 | +6.7 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Spectroscopic Characterization and Computational Chemical Analysis of 1 Methyl 2 Pyrrolidin 2 Yl 1h Imidazole

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provides a complete picture of the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

While ¹H and ¹³C NMR spectra provide initial information on the number and type of protons and carbons, 2D NMR techniques are required to assemble the molecular puzzle. emerypharma.com

¹H-¹H Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would reveal the correlations within the pyrrolidine (B122466) ring's spin system, showing the connectivity between the methine proton at C2' and the adjacent methylene (B1212753) protons at C3', which in turn would couple to the protons at C4', and so on. This allows for the sequential assignment of all protons within the pyrrolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). youtube.com This is a powerful tool for assigning carbon resonances based on the already assigned proton signals. uvic.ca For instance, the proton signal for the N-methyl group would show a cross-peak to its corresponding carbon signal in the HSQC spectrum. Similarly, each proton on the imidazole (B134444) and pyrrolidine rings would be correlated to its respective carbon atom.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected between:

The N-methyl protons and the C2 and C5 carbons of the imidazole ring.

The H2' proton of the pyrrolidine ring and the C2 and C4 carbons of the imidazole ring, confirming the connection point between the two rings.

The H4 and H5 protons of the imidazole ring and the surrounding imidazole carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is vital for determining the molecule's preferred conformation and stereochemistry. ipb.pt For example, NOESY could reveal spatial proximity between the protons of the N-methyl group and the H2' proton of the pyrrolidine ring, providing insight into the rotational orientation around the C2-C2' bond.

The combined interpretation of these 2D NMR spectra allows for the unambiguous assignment of all ¹H and ¹³C chemical shifts.

Table 1: Expected ¹H and ¹³C NMR Signal Assignments for this compound

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H at position) |

|---|---|---|---|

| N-CH₃ | ~3.6 | ~33 | C2, C5 |

| C2 | - | ~150 | - |

| C4 | ~7.0 | ~128 | C2, C5 |

| C5 | ~6.8 | ~120 | C2, C4, N-CH₃ |

| C2' | ~4.5 | ~60 | C2, C4, C3', C5' |

| C3' | ~2.0-2.2 | ~26 | C2', C4', C5' |

| C4' | ~1.8-1.9 | ~25 | C3', C5' |

| C5' | ~3.1-3.3 | ~47 | C2', C3', C4' |

The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The conformation of the five-membered ring and the rotational freedom around the single bond connecting the two heterocyclic rings are key structural features. frontiersin.org NMR spectroscopy provides critical data for this analysis. The magnitude of the vicinal proton-proton coupling constants (³JHH) within the pyrrolidine ring, obtained from the ¹H NMR spectrum, can be used with the Karplus equation to estimate the dihedral angles between adjacent protons. This information helps to determine the preferred pucker of the pyrrolidine ring in solution. sjsu.edu Furthermore, NOESY data revealing through-space interactions can define the relative orientation of the imidazole and pyrrolidine rings. frontiersin.org

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. Aromatic C-H stretching from the imidazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups would be observed just below 3000 cm⁻¹. scirp.org The C=N and C=C stretching vibrations of the imidazole ring typically result in several bands in the 1600–1450 cm⁻¹ region. researchgate.net The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be expected in the 3500-3200 cm⁻¹ range. scirp.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring stretching modes often give strong signals in the Raman spectrum. arizona.edu The vibrations of the C-N and C-C bonds within the heterocyclic rings would also be observable.

The combination of IR and Raman spectra provides a robust vibrational profile of the molecule, which can be compared with theoretical predictions from quantum chemical calculations for a more detailed assignment of vibrational modes. mdpi.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Pyrrolidine) | 3500 - 3200 | IR |

| Aromatic C-H Stretch (Imidazole) | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch (Pyrrolidine, CH₃) | 3000 - 2850 | IR, Raman |

| C=N / C=C Stretch (Imidazole Ring) | 1600 - 1450 | IR, Raman |

| C-N Stretch | 1350 - 1000 | IR |

| C-H Bending (in-plane and out-of-plane) | 1475 - 700 | IR |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov Using techniques like electrospray ionization (ESI), the compound is ionized, typically by protonation to form the [M+H]⁺ ion. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion with very high precision (typically to four or five decimal places). nih.gov For this compound (C₉H₁₅N₃), the calculated exact mass of the neutral molecule is 165.1266. The expected m/z for the protonated molecular ion [C₉H₁₆N₃]⁺ would be 166.1344. The experimental measurement of this m/z value to within a few parts per million (ppm) of the calculated value provides strong evidence for the compound's molecular formula.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers a definitive view of the molecule's structure in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles. semanticscholar.org If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would confirm the connectivity between the imidazole and pyrrolidine rings. nih.gov It would also reveal the specific conformation of the pyrrolidine ring (e.g., Cγ-endo or Cγ-exo pucker) and the relative orientation of the two rings in the crystal lattice. frontiersin.orgresearchgate.net Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the pyrrolidine N-H group, which dictate the crystal packing arrangement. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a powerful complement to experimental data. researchgate.net By creating a computational model of this compound, various properties can be predicted and analyzed. semanticscholar.org

Geometry Optimization: DFT calculations can find the lowest energy conformation (the most stable structure) of the molecule in the gas phase or with a solvent model. nih.gov The calculated bond lengths and angles can be compared with X-ray crystallography data to validate the computational method. nih.gov

Spectroscopic Prediction: Theoretical ¹H and ¹³C NMR chemical shifts and vibrational (IR and Raman) frequencies can be calculated. mdpi.com Comparing these theoretical spectra with the experimental data aids in the confident assignment of signals and vibrational modes. semanticscholar.orgresearchgate.net

Electronic Properties: Analysis of the frontier molecular orbitals (HOMO and LUMO) provides insights into the molecule's electronic structure and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov The distribution of these orbitals shows where the molecule is most likely to act as an electron donor (HOMO) or acceptor (LUMO).

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms are expected to be the most electron-rich sites.

These computational studies provide a deeper understanding of the molecule's intrinsic properties that complements and helps to interpret the experimental spectroscopic data. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific published research detailing the advanced spectroscopic and computational chemical analyses for the compound "this compound" as requested in the provided outline.

While the methodologies listed—such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations—are standard computational techniques for characterizing chemical compounds, the search results indicate that these specific analyses have not been published for this compound.

Studies are available for other imidazole and pyrrolidine derivatives, but this information is not applicable to the specific molecule requested. Generating an article with detailed research findings and data tables as outlined would require access to primary research data from computational studies performed directly on this compound, which is not publicly available.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail at this time.

Applications in Chemical and Biological Research Beyond Clinical Applications

Catalytic Applications

The field of catalysis benefits from novel molecular structures that can facilitate and control chemical reactions. The pyrrolidine-imidazole scaffold is of particular interest for its potential in both organocatalysis and transition metal catalysis.

Role as Organocatalysts in Asymmetric Synthesis

The pyrrolidine (B122466) motif is a well-established component of successful organocatalysts, particularly in asymmetric synthesis, where the creation of specific stereoisomers is crucial. researchgate.netnih.govnih.gov Organocatalysts derived from pyrrolidine, such as proline and its derivatives, are known to activate substrates through the formation of enamine intermediates. researchgate.netbeilstein-journals.org The incorporation of an imidazole (B134444) ring into a chiral pyrrolidine structure can create a bifunctional catalyst. nih.gov This combination allows for the pyrrolidine nitrogen to form the enamine, while the imidazole unit can act as a hydrogen bond donor or acceptor, helping to control the stereochemical outcome of reactions like aldol (B89426) and Michael additions. researchgate.nettandfonline.com

Key Asymmetric Reactions Catalyzed by Pyrrolidine-Based Organocatalysts:

| Reaction Type | Catalyst Feature | Role of Pyrrolidine | Common Substrates |

|---|---|---|---|

| Aldol Reaction | Proline and its derivatives | Enamine formation with ketones/aldehydes | Ketones, Aldehydes |

| Michael Addition | Diarylprolinol silyl (B83357) ethers | Enamine activation of aldehydes | Nitroolefins, Enones |

| Mannich Reaction | Proline-based catalysts | Forms chiral beta-amino carbonyls | Aldehydes, Imines |

| Diels-Alder Cycloaddition | Imidazolidinones (MacMillan catalysts) | LUMO-lowering of enones | Dienes, Dienophiles |

Ligand Design for Transition Metal Catalysis

The nitrogen atoms in both the imidazole and pyrrolidine rings can act as effective binding sites for transition metals, making this scaffold a promising bidentate ligand. nih.govresearchgate.net In transition metal catalysis, the ligand's structure is critical for determining the catalyst's activity and selectivity. mdpi.com By modifying the substituents on either ring, the steric and electronic properties of the resulting metal complex can be fine-tuned. researchgate.netmdpi.com This adaptability is valuable for a range of reactions, including cross-coupling reactions (like Suzuki, Heck, and Sonogashira), hydrogenations, and olefin metathesis. mdpi.com For instance, chiral pyrrolidine-based ligands have been successfully used in palladium-catalyzed allylic alkylation reactions. researchgate.net The imidazole moiety can coordinate with various transition metals such as palladium, copper, chromium, and cobalt, forming stable and active catalytic complexes. azjournalbar.combohrium.comresearchgate.netbeilstein-journals.org

Research in Medicinal Chemistry as a Lead Compound or Scaffold for Target Identification

The imidazole-pyrrolidine core is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This makes it an excellent starting point for the development of new drugs.

Investigations into Antimicrobial Mechanisms

Derivatives containing imidazole and pyrrolidine rings have shown significant potential as antimicrobial agents. biointerfaceresearch.com The imidazole ring is a key component in many existing antifungal drugs and has been explored for its antibacterial properties. nih.govresearchgate.netmdpi.com Similarly, the pyrrolidine ring is found in numerous natural and synthetic compounds with antibacterial activity. biointerfaceresearch.comnih.gov

Research has shown that imidazolium (B1220033) and pyrrolidinium (B1226570) salts, which are derivatives of these core structures, can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govresearchgate.net The mechanism of action is often related to the lipophilicity of the molecule, which can be adjusted by altering the alkyl chain length on the heterocyclic rings. nih.govmdpi.com This allows the compounds to disrupt bacterial cell membranes, leading to cell death. nih.gov The combination of these two heterocyclic systems in a single molecule offers a promising strategy for developing new antimicrobial agents to combat drug-resistant pathogens. researchgate.netnih.gov

Enzyme Inhibition Studies and Mechanistic Insights

The imidazole scaffold is a common feature in molecules designed to inhibit enzymes, particularly kinases. researchgate.netnih.govnih.govmdpi.com Kinase inhibitors are a major class of cancer therapeutics. Structure-based drug design has led to the development of potent and selective kinase inhibitors based on the 1-methyl-1H-imidazole core. researchgate.netnih.gov For example, derivatives of this scaffold have been identified as potent inhibitors of Janus kinase 2 (Jak2), a key enzyme in signaling pathways that promote cell proliferation. researchgate.netnih.gov The imidazole core can form crucial hydrogen bond interactions within the ATP-binding site of the kinase, leading to inhibition. researchgate.netnih.gov By modifying the groups attached to the core, researchers can optimize potency and selectivity for a specific kinase target. nih.gov

Receptor Binding and Modulation Research

Compounds containing an imidazole or a related imidazoline (B1206853) moiety are known to interact with various receptors. nih.gov Imidazoline receptors, for instance, are a family of non-adrenergic binding sites that are targets for drugs treating hypertension. nih.gov While research specifically on 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole's receptor binding is limited, the scaffold's components are known to be important for receptor interaction. The development of agonists and antagonists for these receptors is an active area of research for treating a range of conditions, from metabolic syndrome to chronic pain. nih.gov The rigid structure and potential for multiple interaction points make the imidazole-pyrrolidine scaffold a valuable tool for probing receptor binding pockets and developing new receptor-modulating compounds.

Antitumor Mechanism Research (e.g., DNA damage repair, protein modulation)

While direct studies on the antitumor mechanisms of this compound are not extensively detailed in the available research, the core imidazole structure is a key feature in many compounds investigated for their anticancer properties through mechanisms such as protein modulation. Research into related imidazole derivatives has shown significant activity in modulating signaling pathways critical to tumor growth and proliferation.

One area of focus has been the inhibition of the Janus-associated kinase (Jak)/STAT pathway. researchgate.net Structure-based design has led to the development of 1-methyl-1H-imidazole derivatives as potent Jak2 inhibitors. researchgate.net These compounds have demonstrated the ability to inhibit tumor growth in xenograft models by modulating the Jak/STAT signaling pathway, which is often deregulated in myeloproliferative neoplasms. researchgate.net

Furthermore, the imidazole scaffold is integral to the design of inhibitors for the PI3K/Akt/mTOR signaling pathway, which plays a critical role in controlling tumor cell growth, proliferation, and apoptosis. researchgate.net Derivatives based on a 2-methyl-1H-imidazo[4,5-c]quinoline scaffold have been identified as potent dual PI3K/mTOR inhibitors. researchgate.net Western blot analyses have confirmed that these compounds can regulate the pathway by inhibiting the phosphorylation of key proteins like AKT and S6. researchgate.net

Other imidazole-containing compounds have been investigated as microtubule targeting agents (MTAs). nih.gov For instance, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate has been shown to induce mitotic arrest, preferentially affecting rapidly dividing cancer cells. nih.gov This mechanism of action is central to the efficacy of many established chemotherapy drugs. The pyrrole-imidazole (Py-Im) polyamide class of molecules has also been shown to interfere with RNA polymerase II activity in cancer cells, activating p53 signaling without causing detectable DNA damage. researchgate.net

Table 1: Antitumor Mechanisms of Related Imidazole Derivatives

| Compound Class | Target/Mechanism | Key Findings | Reference(s) |

|---|---|---|---|

| 1-Methyl-1H-imidazole Derivatives | Jak2 Inhibition | Potent, orally bioavailable Jak2 inhibitors; demonstrated significant tumor growth inhibition in a UKE-1 xenograft model. | researchgate.net |

| 2-Methyl-1H-imidazo[4,5-c]quinoline Derivatives | PI3K/mTOR Inhibition | Inhibit phosphorylation of AKT and S6 proteins; show significant antitumor efficacy in vivo with favorable pharmacokinetic properties. | researchgate.net |

| Benzimidazole Derivatives (e.g., MBIC) | Microtubule Targeting Agent | Induces mitotic arrest and cell death in breast cancer cell lines; reduces tumor volume in xenograft mouse models. | nih.gov |

| Pyrrole-imidazole Polyamides | RNA Polymerase II Interference | Binds to DNA minor groove, interferes with RNAP2 activity, and activates p53 signaling in prostate cancer cells. | researchgate.net |

Neurological Target Research and Mechanistic Implications

The imidazole ring system, a core component of this compound, is recognized as a "privileged structure" in medicinal chemistry for its ability to interact with various biological targets, including those in the central nervous system (CNS). researchgate.net Imidazole derivatives have shown potential as multi-target-directed agents for treating neurodegenerative diseases (NDDs) like Alzheimer's and Parkinson's disease. researchgate.netnih.gov

A significant area of research involves the modulation of imidazoline I2 receptors (I2-IRs), which are found in neurons and glial cells and are present in higher proportions in the brains of Alzheimer's patients. nih.gov Researchers have explored structural modifications of known I2-IR ligands, creating derivatives with an imidazole-linked heterocycle as a key feature. nih.gov Certain imidazole-based compounds have demonstrated neuroprotective properties, beneficial effects in in-vitro models of Parkinson's disease, and crucial anti-inflammatory effects in cellular models of neuroinflammation. nih.gov For example, the imidazole derivative LSL33 was found to ameliorate cognitive impairment and reduce neuroinflammation markers in a mouse model of Alzheimer's disease. nih.gov

The pyrrolidine ring, the other key component of the compound, is also prevalent in molecules designed for neurological targets. wikipedia.org For example, nirogacestat, a gamma-secretase inhibitor investigated for its potential in treating Alzheimer's disease, features a pyrrolidine-like structure (tetrahydronaphthalene). wikipedia.org This highlights the utility of both the imidazole and pyrrolidine scaffolds in the design of novel CNS-active agents. researchgate.netresearchgate.net

Material Science Applications

Design of Ionic Liquids

The molecular architecture of this compound, featuring both a substituted imidazole ring and a pyrrolidine ring, makes it a direct structural precursor to two important classes of ionic liquids (ILs): imidazolium-based and pyrrolidinium-based ILs. researchgate.net Ionic liquids are salts with low melting points that are explored for a wide range of applications due to their unique properties, such as low volatility, high thermal stability, and tunable solvency. nih.gov

The synthesis of these ILs typically involves the quaternization of the nitrogen atoms in the heterocyclic rings. nih.govrsc.org

Imidazolium ILs: The 1-methylimidazole (B24206) portion of the molecule can be further alkylated at the N3 position to form a 1,3-disubstituted imidazolium cation. rsc.orgrsc.org

Pyrrolidinium ILs: The nitrogen atom in the pyrrolidine ring can be alkylated to form a pyrrolidinium cation. researchgate.net

By carefully selecting the alkyl groups and the counter-anion (e.g., tetrafluoroborate, bromide), researchers can fine-tune the physical and chemical properties of the resulting ionic liquid, such as viscosity, conductivity, and polarity. researchgate.netrsc.org For example, imidazolium-based ILs with long alkyl side chains have been synthesized and evaluated as corrosion inhibitors. nih.gov

Table 2: Representative Imidazolium and Pyrrolidinium Ionic Liquids

| Cation Type | Example Cation | Common Anions | Key Structural Feature | Reference(s) |

|---|---|---|---|---|

| Imidazolium | 1-Butyl-3-methylimidazolium ([BMIm]+) | Cl-, Br-, BF4-, NTf2- | Planar aromatic ring with two nitrogen atoms | researchgate.netrsc.org |

| Imidazolium | 3-Hexadecyl-1-methyl-1H-imidazol-3-ium | Br- | Long alkyl chain for modified solubility and surface activity | nih.gov |

| Pyrrolidinium | 1-Butyl-1-methylpyrrolidinium ([BMPy]+) | Br-, NTf2- | Saturated five-membered ring with one nitrogen atom | researchgate.netresearchgate.net |

Exploration in Organic Electronics and Supramolecular Assemblies

The imidazole moiety of this compound is a valuable component for the development of functional organic materials. Imidazole-based systems are widely explored in the field of organic optoelectronics. semanticscholar.org The planar, π-conjugated nature of the imidazole ring makes it suitable for incorporation into larger aromatic systems used as organic fluorophores and materials for electroluminescent devices. semanticscholar.org

Furthermore, the imidazole ring possesses amphoteric character, meaning it can act as both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (the lone pair on the other nitrogen). semanticscholar.org This property is fundamental to the formation of supramolecular assemblies, where molecules self-organize into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-stacking. In the case of this compound, the nitrogen atoms of the imidazole ring and the N-H group of the pyrrolidine ring can all participate in hydrogen bonding, facilitating the construction of complex, self-assembled networks. semanticscholar.org These organized structures are of interest for creating materials with tailored electronic or optical properties.

Derivatization for Analytical Chemistry

Development as Fluorescent Reagents for Detection

The core structure combining imidazole and pyrrolidine rings serves as a versatile scaffold for the development of specialized analytical reagents, particularly fluorescent probes. Both heterocyclic components have been independently utilized in the design of chemosensors. semanticscholar.orgnih.gov

Derivatives of this compound could be synthesized to function as fluorescent probes. This typically involves chemically attaching a fluorophore (a molecule that emits light upon excitation) to the core structure. The imidazole and pyrrolidine nitrogens can act as binding sites for specific analytes (e.g., metal ions, anions, or other small molecules). Upon binding, the electronic environment of the fluorophore is altered, leading to a detectable change in the fluorescence signal (e.g., an increase or decrease in intensity, or a shift in wavelength). This principle allows for the sensitive and selective detection of the target analyte. For instance, research has shown the development of a specific fluorescent probe for the detection of pyrrolidine in both liquid and gaseous states, demonstrating the utility of this ring system in sensor design. nih.gov Similarly, imidazole derivatives have been developed as fluorophores that are sensitive to solvent polarity and the presence of acids or anions. semanticscholar.org

Structure Activity Relationship Sar and Structural Modification Studies

Systematic Modification of the Imidazole (B134444) Ring and its Influence on Activity

Studies on related imidazole-containing compounds have demonstrated that substitutions on the imidazole ring can drastically alter potency and selectivity. For instance, introducing small alkyl or halo groups at the 4 or 5-positions of the imidazole ring can modulate the electronic properties and steric profile of the molecule. Electron-withdrawing groups, such as a nitro group, or electron-donating groups can be strategically placed to enhance binding affinity to a target protein. researchgate.net

In a series of related 4,5-diaryl-1H-imidazole-2(3H)-thiones, methylation of the SH group at the C2 position led to a dramatic decrease in 15-lipoxygenase inhibition, highlighting the sensitivity of this position to substitution. nih.gov For the 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole core, the N-methyl group is a critical feature. Variations of this N1-substituent, for example, from a methyl to a larger alkyl or an aryl group, would likely influence the compound's steric profile and its ability to fit into a binding pocket.

The position of the pyrrolidine (B122466) ring on the imidazole core is also a determining factor for activity. While the parent compound has the pyrrolidine at the C2 position, analogs with the pyrrolidine at the C4 or C5 position would present a different spatial arrangement of the key functional groups, likely leading to a significant change in biological interactions.

| Modification on Imidazole Ring | General Influence on Activity |

|---|---|

| Substitution at C4/C5 positions | Modulates electronic properties and steric interactions. |

| Variation of N1-substituent | Affects steric bulk and potential for additional interactions. |

| Positional Isomerism of Pyrrolidine Ring | Alters the 3D orientation of the key moieties. |

Stereochemical Influences of the Pyrrolidine Moiety on Biological Interactions

The pyrrolidine ring in this compound contains a stereocenter at the C2 position, meaning the compound can exist as either the (R)- or (S)-enantiomer. The stereochemistry of this moiety is often a critical determinant of biological activity, as biomolecules like enzymes and receptors are chiral and will interact differently with each enantiomer. nih.govresearchgate.net

The distinct three-dimensional arrangement of atoms in each enantiomer can lead to one being significantly more active than the other (eutomer), or to each enantiomer having a different biological profile altogether. nih.govresearchgate.net The non-planar, puckered conformation of the pyrrolidine ring allows its substituents to adopt specific spatial orientations, which can be crucial for optimal binding to a biological target. nih.gov

For many biologically active compounds containing a substituted pyrrolidine, the biological activity is predominantly associated with one enantiomer. mdpi.comnih.gov For example, in the synthesis of Elbasvir, a hepatitis C virus inhibitor, the specific (S)-enantiomer of a 2-(4-bromo-1H-imidazol-2-yl)pyrrolidine derivative is used, indicating the stereochemical importance of the pyrrolidine moiety for its antiviral activity. nih.govresearchgate.net It is therefore highly probable that the biological activity of this compound is also stereospecific, with one enantiomer showing preferential binding to its target.

The synthesis of enantiomerically pure forms of such compounds is a key focus in medicinal chemistry to maximize therapeutic effects and minimize potential off-target effects that might be associated with the less active enantiomer. ua.esbohrium.comrsc.org

| Stereochemical Aspect | Implication for Biological Activity |

|---|---|

| (R)- vs. (S)-enantiomer | Often results in significant differences in potency and/or efficacy. |

| Ring Puckering | Influences the spatial orientation of substituents for optimal target binding. |

Side Chain Variations and Linker Length Effects on Compound Performance

Modifications to side chains on the pyrrolidine ring, as well as the introduction of linkers between the imidazole and pyrrolidine moieties, can have a profound impact on the compound's performance. nih.gov SAR studies on various pyrrolidine derivatives have shown that the nature and size of substituents can influence potency, selectivity, and pharmacokinetic properties. rsc.orgnih.gov

For instance, in a series of pyrrolidine amide derivatives, small lipophilic substituents on the phenyl group of a side chain were found to be preferable for optimal potency. rsc.org The introduction of substituents on the pyrrolidine ring of this compound, for example at the 3, 4, or 5-positions, could provide additional interaction points with a biological target or improve properties such as solubility or metabolic stability.

The length of an alkyl chain in a side chain has also been shown to influence biological activity. nih.gov In some classes of compounds, increasing the chain length can lead to enhanced activity up to an optimal point, after which activity may decrease due to steric hindrance or unfavorable hydrophobic interactions.

While the parent compound features a direct link between the imidazole and pyrrolidine rings, introducing a flexible or rigid linker could alter the relative orientation of the two rings. This could allow for better positioning within a binding site. However, studies on related compounds have shown that conformationally flexible linkers can sometimes reduce selectivity. rsc.org

| Structural Modification | Potential Effect on Performance |

|---|---|

| Substitution on the pyrrolidine ring | Can provide additional binding interactions and modulate physicochemical properties. |

| Variation in side chain length | Can optimize interactions within a binding pocket. |

| Introduction of a linker | Alters the spatial relationship between the two heterocyclic rings. |

Bioisosteric Replacements within the Imidazole and Pyrrolidine Scaffolds

Bioisosteric replacement is a common strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the biological target. researchgate.net This involves replacing a functional group or a whole scaffold with another that has similar physical and chemical properties.

For the this compound scaffold, both the imidazole and pyrrolidine rings are candidates for bioisosteric replacement. The imidazole ring, for example, could be replaced by other five-membered aromatic heterocycles such as pyrazole (B372694), triazole, or oxazole. nih.gov These replacements would alter the hydrogen bonding capacity and electronic distribution of the ring system, which could lead to improved binding or metabolic stability. For instance, replacing a 1-methylimidazole (B24206) moiety with a 1-methyl-1,2,3-triazole has been explored in other chemical series. nih.gov

The pyrrolidine ring could be replaced by other saturated heterocycles like piperidine, morpholine, or thiomorpholine. Such modifications would change the ring size, conformation, and basicity, potentially leading to altered biological activity and selectivity. These changes can also impact the compound's ADME (absorption, distribution, metabolism, and excretion) properties.

| Original Scaffold | Potential Bioisosteres | Anticipated Impact |

|---|---|---|

| Imidazole | Pyrazole, Triazole, Oxazole, Thiazole | Alteration of H-bonding patterns and metabolic stability. |

| Pyrrolidine | Piperidine, Morpholine, Thiomorpholine, Azetidine | Modification of ring size, conformation, and basicity. |

Ligand Design Principles and Pharmacophore Modeling Derived from SAR Analysis

The collective SAR data from the modifications described above allows for the development of ligand design principles and the construction of pharmacophore models. nih.govnih.gov A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. researchgate.netmdpi.com

For the this compound scaffold, a pharmacophore model would likely include features such as:

A hydrogen bond acceptor feature associated with the N3 of the imidazole ring.

A hydrophobic/aromatic feature corresponding to the imidazole ring.

A positively ionizable feature associated with the basic nitrogen of the pyrrolidine ring.

A specific stereochemical requirement at the C2 position of the pyrrolidine ring.

These models are valuable tools in virtual screening to identify novel compounds with the potential for similar biological activity from large chemical databases. nih.govnih.gov They also guide the rational design of new analogs with improved properties. nih.govresearchgate.net By understanding the key interactions that drive activity, medicinal chemists can focus on synthesizing compounds that are more likely to be potent and selective, thereby accelerating the drug discovery process.

| Pharmacophore Feature | Corresponding Structural Element |

|---|---|

| Hydrogen Bond Acceptor | Imidazole ring nitrogen |

| Hydrophobic/Aromatic Group | Imidazole ring |

| Positively Ionizable Center | Pyrrolidine ring nitrogen |

| Defined Stereocenter | C2 of the pyrrolidine ring |

Emerging Research Avenues and Identified Gaps in 1 Methyl 2 Pyrrolidin 2 Yl 1h Imidazole Research

Untapped Synthetic Methodologies for Enhanced Efficiency and Selectivity

The current synthetic routes to 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole and its analogs often rely on traditional, multi-step processes that can be inefficient and lack stereochemical control. A significant research gap exists in the exploration of modern synthetic methodologies that could offer more efficient, selective, and scalable access to this scaffold.

Future research should focus on the development of novel synthetic strategies, including:

Asymmetric Synthesis: Developing stereoselective methods to control the chirality of the pyrrolidine (B122466) ring is crucial, as different stereoisomers can exhibit distinct biological activities and metabolic profiles.

Flow Chemistry: Utilizing continuous flow reactors could enable better control over reaction parameters, leading to higher yields, improved purity, and enhanced safety for key synthetic steps.

Photoredox Catalysis: This emerging area of organic synthesis could open up new pathways for the formation of the imidazole (B134444) or pyrrolidine rings under mild conditions.

A comparative overview of potential synthetic routes is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Asymmetric Catalysis | High stereoselectivity, access to enantiopure compounds. | Catalyst design and optimization, cost of chiral ligands. |

| Flow Chemistry | Improved reaction control, scalability, and safety. | Initial setup costs, potential for clogging with solid byproducts. |

| Photoredox Catalysis | Mild reaction conditions, novel bond formations. | Substrate scope limitations, requirement for specialized equipment. |

Advanced Mechanistic Elucidation of Observed Biological Activities

While the imidazole and pyrrolidine cores are associated with a wide range of biological activities, from antimicrobial to anticancer effects, the specific mechanisms of action for this compound have not been investigated. pharmacyjournal.netimedpub.com A significant gap exists in understanding how this molecule interacts with biological targets at a molecular level.

Future research should aim to:

Identify Biological Targets: Employing techniques such as affinity chromatography, proteomics, and in-silico target prediction to identify the specific proteins or nucleic acids with which the compound interacts.

Structural Biology Studies: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target, providing insights into the key molecular interactions.

Structure-Activity Relationship (SAR) Studies: Synthesizing a focused library of analogs to probe the importance of different functional groups on the molecule for its biological activity.

An illustrative SAR study design is outlined in Table 2.

Table 2: Illustrative Structure-Activity Relationship (SAR) Study Design

| Modification Site | Rationale | Desired Outcome |

|---|---|---|

| N-methylation of Imidazole | Investigate the role of the methyl group in target binding and solubility. | Determine if other alkyl or aryl groups enhance activity. |

| Substitution on Pyrrolidine Ring | Explore the impact of substituents on potency and selectivity. | Identify key positions for functionalization to improve properties. |

Novel Application Domains Beyond Currently Explored Areas

The therapeutic potential of this compound is likely not limited to the traditionally associated activities of its constituent rings. There is a substantial opportunity to explore novel application domains for this scaffold.

Emerging areas for investigation include:

Neurodegenerative Diseases: Given the prevalence of imidazole-containing compounds in neuroscience research, exploring the potential of this molecule to modulate targets relevant to Alzheimer's or Parkinson's disease is a promising avenue.

Epigenetic Modulation: Imidazole derivatives have been shown to interact with epigenetic enzymes. nih.gov Investigating the ability of this compound to inhibit or activate enzymes such as histone deacetylases or methyltransferases could lead to new cancer therapies.

Antiviral Agents: The development of new antiviral drugs is a global health priority. Screening this compound against a panel of viruses could uncover previously unknown activities.

Development of Predictive Computational Models for Design and Optimization

Computational chemistry and molecular modeling are powerful tools for accelerating drug discovery. researchgate.net To date, there has been a lack of in-silico studies focused on this compound. The development of predictive computational models represents a significant opportunity to guide the design and optimization of new analogs.

Future computational efforts should include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing mathematical models that correlate the structural features of a series of analogs with their biological activity. nih.gov

Molecular Docking and Dynamics Simulations: Using computer simulations to predict how the compound binds to its biological target and to understand the dynamic nature of this interaction.

ADMET Prediction: Employing in-silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new designs, helping to prioritize compounds with favorable drug-like properties.

A summary of key computational approaches is provided in Table 3.

Table 3: Key Computational Approaches for Drug Design and Optimization

| Computational Method | Application | Expected Outcome |

|---|---|---|

| QSAR | Predict the activity of new analogs based on their structure. | Prioritization of synthetic targets with high predicted potency. |

| Molecular Docking | Predict the binding mode of the compound to its target protein. | Understanding of key intermolecular interactions for optimization. |

| Molecular Dynamics | Simulate the dynamic behavior of the compound-target complex. | Insights into the stability of the binding and conformational changes. |

Multicomponent Reaction Strategies for Scaffold Diversification and Library Generation

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the rapid assembly of complex molecules from three or more starting materials in a single step. nih.govisca.me The application of MCRs to the synthesis of this compound derivatives is an untapped area that could significantly accelerate the exploration of this chemical space.

Future research in this area should focus on:

Developing Novel MCRs: Designing new MCRs that can generate the core scaffold or introduce diversity at multiple positions in a single transformation.

Combinatorial Library Synthesis: Utilizing MCRs to create large and diverse libraries of analogs for high-throughput screening against a range of biological targets.

Green Chemistry Approaches: Exploring the use of environmentally benign solvents and catalysts in MCRs to make the synthesis more sustainable. allresearchjournal.com

The potential for scaffold diversification using MCRs is vast and represents a key strategy for efficiently mapping the biological activity of this promising class of compounds.

Intellectual Property Landscape and Academic Research Synergy for 1 Methyl 2 Pyrrolidin 2 Yl 1h Imidazole

Analysis of Patent Filings Related to Imidazole-Pyrrolidine Derivatives

The patent landscape for imidazole (B134444) and pyrrolidine (B122466) derivatives is active, reflecting significant interest from pharmaceutical and academic sectors in their therapeutic potential. researchgate.net The pyrrolidine ring is a versatile scaffold in medicinal chemistry, valued for its ability to explore pharmacophore space due to its three-dimensional structure. nih.gov Patent filings often focus on novel derivatives, new synthetic methods, and specific therapeutic applications.

An analysis of patent filings reveals a focus on developing compounds for a range of diseases. For instance, patents have been granted for imidazole compounds intended for the treatment of neurodegenerative disorders. google.com Similarly, pyrrolidine derivatives have been patented for their role as inhibitors of acetyl-CoA carboxylase(s), indicating their potential use in treating metabolic disorders such as obesity and diabetes. google.com These patents typically claim a core structure and a wide range of possible substitutions, aiming to protect a broad chemical space.

The assignees of these patents are often large pharmaceutical companies and research institutions, highlighting the significant resources required for drug discovery and development. The scope of these patents underscores the perceived value of these heterocyclic compounds as a foundation for new medicines.

| Patent Number | Focus/Therapeutic Area | Key Structural Class | Representative Assignee/Applicant |

|---|---|---|---|

| US7342118B2 | Treatment of neurodegenerative disorders | Imidazole compounds | N/A (Information from public patent database) |

| US9278954B2 | Inhibitors of acetyl-CoA carboxylase(s) for metabolic disorders | Pyrrolidine derivatives | N/A (Information from public patent database) |

| US7807837B2 | Scalable synthesis of imidazole derivatives | Imidazole derivatives | N/A (Information from public patent database) |

| JP2879164 | Process for preparing 2-cyanoimidazole intermediate for a fungicide | 2-Cyanoimidazole | N/A (Information from public patent database) justia.com |

Influence of Patenting on Open Academic Research and Knowledge Diffusion

The increasing trend of universities patenting research findings has a multifaceted impact on the academic environment. On one hand, patents can incentivize research with practical applications and provide a source of revenue for institutions. zew.de On the other hand, there are concerns that an overemphasis on patenting can hinder the traditional academic mission of open knowledge dissemination. zew.de

The ethos of "open science" relies on the free and rapid sharing of results, which allows the scientific community to build upon each other's work. Patenting, by its nature, restricts the use of an invention. This can lead to delays in publication as researchers wait for patent applications to be filed. It may also create a more secretive research culture, where scientists are less willing to share findings with colleagues for fear of jeopardizing potential IP rights.

Despite these concerns, evidence suggests that patents and publications often go hand-in-hand. zew.de The process of preparing a patent application can itself lead to rigorous scientific validation. The challenge lies in balancing the commercial incentives provided by the patent system with the need to maintain a vibrant, open, and collaborative academic research ecosystem.

Emerging Patent Trends and Their Implications for Future Research Directions

The patent landscape for heterocyclic compounds like imidazole-pyrrolidine derivatives is continually evolving, with several key trends shaping future research.

One significant trend is the expansion of therapeutic applications. While these scaffolds have been explored for some time, new patents are targeting a wider array of diseases, including various cancers, viral infections, and bacterial illnesses. nih.govmdpi.commdpi.com This is driven by a deeper understanding of the biological targets and the structure-activity relationships of these compounds. nih.gov

Another emerging trend is the focus on diversity-oriented synthesis (DOS). Rather than creating minor variations of existing molecules, DOS aims to generate libraries of structurally diverse compounds. researchgate.net This approach increases the chances of discovering novel biological activities and provides a richer pool of starting points for drug discovery programs. The inherent three-dimensionality of the pyrrolidine ring makes it an attractive scaffold for such strategies. nih.gov

Furthermore, there is a growing emphasis on patenting not just the final compounds but also novel and efficient synthetic methods. google.com As competition intensifies, the ability to produce a compound at a large scale and low cost can be a significant commercial advantage. Patents covering scalable synthesis routes, as seen with some imidazole derivatives, are becoming increasingly important. google.com These trends suggest that future research will likely focus on exploring new biological spaces with structurally diverse imidazole-pyrrolidine compounds and developing sustainable and economically viable methods for their production.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-2-(pyrrolidin-2-yl)-1H-imidazole, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as imidazole ring formation followed by functionalization. Key steps include nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvent choice (e.g., dimethylformamide) and catalysts (e.g., palladium complexes) significantly impact yield and purity . Optimization requires systematic variation of temperature, solvent polarity, and catalyst loading, monitored via thin-layer chromatography (TLC) or HPLC.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze , , and 2D NMR (COSY, HSQC) to resolve proton environments and confirm substitution patterns.

- IR : Identify characteristic bands (e.g., C=N stretching at ~1600 cm).

- Elemental Analysis : Validate empirical formula by comparing calculated vs. experimental C/H/N ratios .

Q. What in vitro assays are suitable for initial screening of biological activity for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Evaluate xanthine oxidase or kinase inhibition via spectrophotometric methods, referencing imidazole derivatives' known roles in modulating enzymatic activity .

Advanced Research Questions

Q. How can researchers address contradictions between computational docking predictions and experimental binding data for this compound?

- Methodological Answer :

- Docking Refinement : Use molecular dynamics (MD) simulations to account for protein flexibility and solvation effects.

- Experimental Validation : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants (K) and compare with docking scores .

- Structural Analysis : Resolve co-crystal structures via X-ray crystallography to identify unaccounted interactions (e.g., π-π stacking, hydrogen bonding) .

Q. What strategies mitigate regioselectivity challenges during functionalization of the imidazole ring?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution.

- Metal Catalysis : Use palladium-catalyzed C-H activation for site-specific modifications.

- Computational Guidance : Apply density functional theory (DFT) to predict reactive sites based on electron density maps .

Q. How can researchers design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Scaffold Modification : Systematically vary substituents on the pyrrolidine or imidazole rings (e.g., alkylation, halogenation).

- Pharmacophore Mapping : Use 3D-QSAR models to correlate substituent properties (e.g., logP, polar surface area) with activity.

- Data Integration : Combine biological assay results with ADMET predictions (e.g., hepatotoxicity, membrane permeability) .

Q. What advanced techniques resolve spectral overlaps in NMR analysis of this compound?

- Methodological Answer :

- High-Field NMR : Utilize 600+ MHz spectrometers to enhance resolution.

- Selective Decoupling : Suppress coupling interactions for specific protons.

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational exchange .

Data Interpretation & Theoretical Frameworks

Q. How should researchers interpret discrepancies between in vitro and in vivo efficacy data?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability, metabolic stability (e.g., liver microsomes), and plasma protein binding.

- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo outcomes.

- Toxicology Screening : Assess off-target effects via high-throughput cytotoxicity assays .

Q. What theoretical frameworks guide the exploration of this compound’s reactivity in non-biological systems (e.g., materials science)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products